

# Confirming Mcl1-IN-9 Target Engagement In Vivo: A Comparative Guide

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## Compound of Interest

Compound Name: Mcl1-IN-9

Cat. No.: B12425217

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Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor maintenance and resistance to therapy. **Mcl1-IN-9** is a potent and selective inhibitor of Mcl-1, demonstrating significant anti-tumor activity in preclinical models. This guide provides a comparative overview of **Mcl1-IN-9** and other key Mcl-1 inhibitors, with a focus on methods to confirm target engagement in vivo.

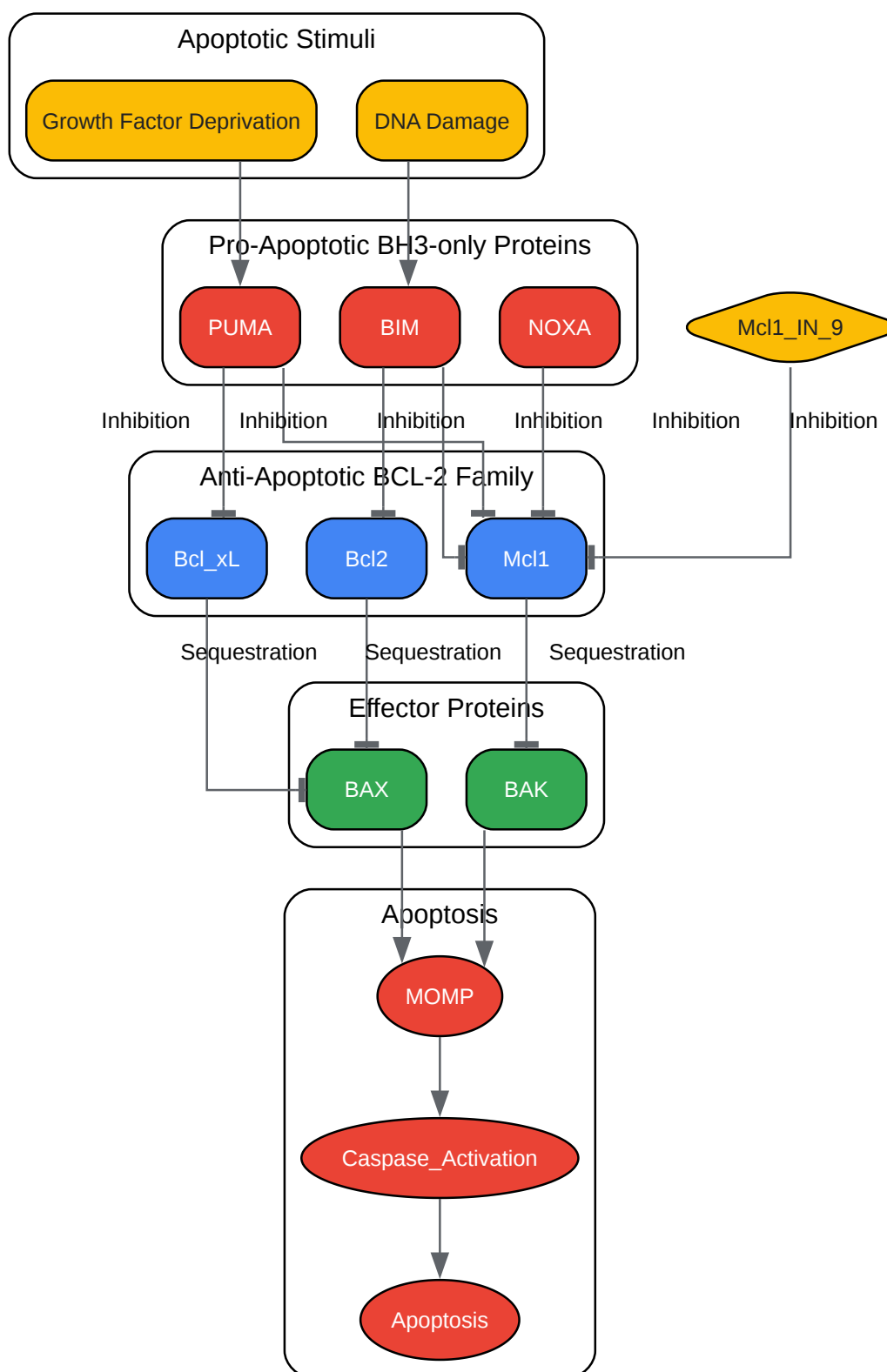
## Mcl-1 Inhibitors: A Comparative Overview

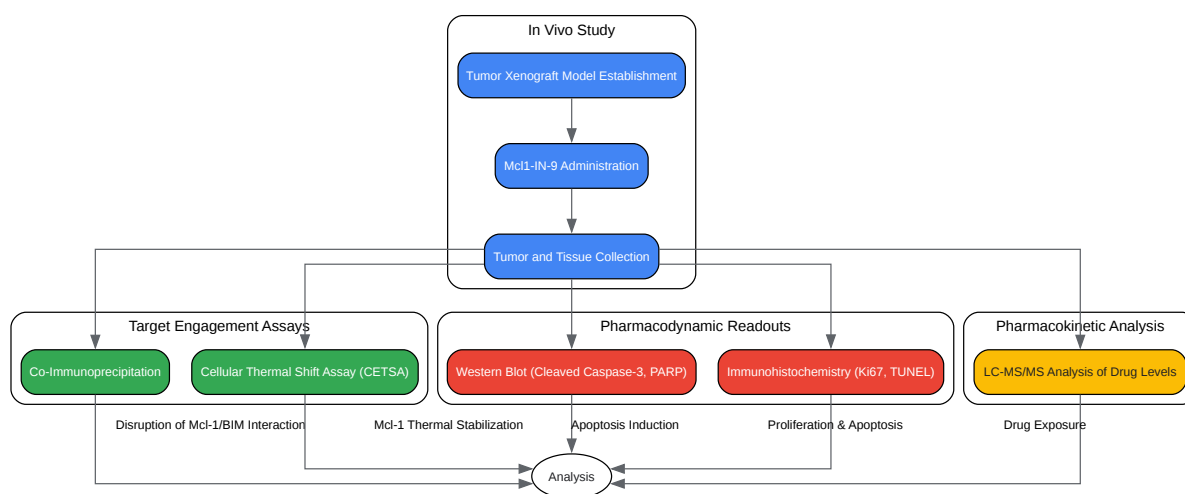
Several small molecule inhibitors targeting Mcl-1 have been developed. Below is a comparison of **Mcl1-IN-9**'s predecessor compound with other notable inhibitors based on available preclinical data.

Inhibitor	Binding Affinity (Ki/IC50)	In Vivo Model(s)	Observed Efficacy	Pharmacodynamic Effects
Mcl1-IN-9 (predecessor cpd 9)	< 200 pM (Ki)	AMO-1 (Multiple Myeloma Xenograft)	60% tumor growth inhibition (100 mg/kg, IP, QDx14)	Induces caspase activation.
AZD5991	200 pM (Ki)	MOLP-8 (Multiple Myeloma Xenograft), MV4-11 (AML Xenograft)	Dose-dependent tumor regression. Complete regression at higher doses.	Induction of cleaved caspase-3.
S63845	0.19 nM (Kd)	Multiple Myeloma, Leukemia, Lymphoma Xenografts	Potent single-agent anti-tumor activity.	Activation of BAX/BAK-dependent mitochondrial apoptosis.
AMG-176	0.06 nM (Ki)	Multiple Myeloma, AML Xenografts	Inhibition of tumor growth.	Induces apoptosis.

## Mcl-1 Signaling Pathway

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins BIM, PUMA, and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic partners and triggering apoptosis.





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